![molecular formula C23H17N3O6 B4535459 5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4535459.png)
5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Description
Synthesis Analysis
The synthesis of similar pyrimidine derivatives involves condensation reactions, where active methyl groups of pyrimidines react with aldehydes or nitrofuraldehyde. For instance, the synthesis of 2- or 4-[2-(5-nitro-2-furyl)vinyl] pyrimidines demonstrates the reaction of 5-nitro-2-furaldehyde with pyrimidines, showing the reactivity between methyl groups and the influence of substituents on this reactivity (Fujita et al., 1965).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be complex, with studies showing different conformational arrangements and interactions. For example, the crystal and molecular structures of 1,4-dihydro pyrimidinethiones reveal specific conformations and hydrogen bonding patterns (K. C. Mohan et al., 2003). Similarly, the structure of 3,4-dihydro pyrimidinones shows a flattened boat conformation, which is determined by X-ray diffraction studies (M. Savant et al., 2015).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, demonstrating their reactivity and functional group transformations. For instance, acylation reactions and 1,3-dipolar cycloaddition reactions are key for modifying pyrimidine structures and introducing new functionalities (T. Steinlin & A. Vasella, 2009). These reactions are essential for the synthesis of novel compounds with potential biological activities.
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting points, and crystalline structures, are influenced by their molecular arrangements and intermolecular interactions. For example, the study of intra- and inter-molecular hydrogen bonds and vibrational characteristics provides insights into the physical properties and stability of these compounds (J. Michalski et al., 2013).
properties
IUPAC Name |
(5Z)-5-[[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O6/c1-13-3-5-15(6-4-13)25-22(28)19(21(27)24-23(25)29)12-17-8-10-20(32-17)18-9-7-16(26(30)31)11-14(18)2/h3-12H,1-2H3,(H,24,27,29)/b19-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFLKYREMZELIF-UNOMPAQXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])C)C(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])C)/C(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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